N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group and a piperidinyl phenyl moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the trifluoromethyl group often imparts unique pharmacokinetic and pharmacodynamic properties to the compound, making it a valuable target for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
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Formation of the Piperidinyl Phenyl Intermediate: : The initial step involves the preparation of the piperidinyl phenyl intermediate. This can be achieved by reacting 4-bromophenylpiperidine with a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the piperidinyl phenyl intermediate with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a strong base like sodium hydride.
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Formation of the Benzamide Moiety: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the trifluoromethylated intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo oxidation reactions, particularly at the piperidinyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl group in the piperidinyl moiety.
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Substitution: : Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols can replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of N-[4-(2-hydroxypiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide.
Substitution: Formation of N-[4-(2-aminopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide or N-[4-(2-thiopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide.
Scientific Research Applications
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:
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Medicinal Chemistry: : The compound is investigated for its potential as a therapeutic agent due to its unique pharmacokinetic properties imparted by the trifluoromethyl group.
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Biological Studies: : It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological targets such as enzymes and receptors.
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Pharmaceutical Research: : The compound is explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
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Industrial Applications: : It is used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, thereby increasing its affinity and specificity for certain enzymes or receptors. The piperidinyl moiety can interact with polar residues in the active site, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(2-oxopiperidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide
- N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
- N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(difluoromethyl)benzamide
Uniqueness
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its pharmacokinetic and pharmacodynamic properties. The presence of the trifluoromethyl group at the 3-position enhances the compound’s metabolic stability and increases its lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.
Properties
IUPAC Name |
N-[4-(2-oxopiperidin-1-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O2/c20-19(21,22)14-5-3-4-13(12-14)18(26)23-15-7-9-16(10-8-15)24-11-2-1-6-17(24)25/h3-5,7-10,12H,1-2,6,11H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSSIGYHNRZERH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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